Methyl 6-chloropyridazine-3-carboxylate: A Technical Guide
Methyl 6-chloropyridazine-3-carboxylate: A Technical Guide
Introduction
Methyl 6-chloropyridazine-3-carboxylate is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.[1] Its pyridazine (B1198779) core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a structural motif found in numerous pharmaceuticals and agrochemicals.[2][3] The presence of a chloro-substituent and a methyl ester group provides two reactive sites, making it a versatile building block for medicinal chemists and researchers in drug discovery.[4] This document provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and handling of Methyl 6-chloropyridazine-3-carboxylate.
Core Properties
The essential physical and chemical properties of Methyl 6-chloropyridazine-3-carboxylate are summarized below. These properties are critical for its use in designing synthetic routes and for ensuring appropriate handling and storage conditions.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl 6-chloropyridazine-3-carboxylate | [5] |
| CAS Number | 65202-50-8 | [5][6] |
| Molecular Formula | C₆H₅ClN₂O₂ | [5] |
| Molecular Weight | 172.57 g/mol | [5] |
| Appearance | White to Brown powder/crystal | [7] |
| Melting Point | 145 °C | [8] |
| Boiling Point | 310.9 °C at 760 mmHg | [8] |
| Density | 1.4 ± 0.1 g/cm³ | [8] |
| SMILES | COC(=O)C1=NN=C(C=C1)Cl | [5] |
| Polar Surface Area | 52.1 Ų | [5] |
| XLogP3 | -0.2 |[5] |
Synthesis and Reactivity
Methyl 6-chloropyridazine-3-carboxylate is typically synthesized through multi-step processes. One documented pathway begins with ethyl levulinate, proceeding through cyclization, bromination, elimination, oxidation, esterification, and finally chlorination to yield the target compound.[1] The overall yield for this six-step process is reported to be 42%.[1]
The reactivity of the molecule is dominated by the chloro and ester functional groups. The chlorine atom can be displaced through nucleophilic substitution, while the ester group is susceptible to hydrolysis or amidation. These reactions are fundamental to its utility as a synthetic intermediate.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions are provided below for researchers.
3.1. Synthesis via Chlorination
This protocol describes the final chlorination step to produce the title compound from its hydroxyl precursor.
-
Materials : Methyl 6-hydroxypyridazine-3-carboxylate, phosphoryl chloride (POCl₃), ice water, saturated sodium bicarbonate solution, deionized water.
-
Procedure :
-
Combine Methyl 6-hydroxypyridazine-3-carboxylate with an excess of phosphoryl chloride.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
After completion, cool the mixture to room temperature.[6]
-
Evaporate the excess phosphoryl chloride under reduced pressure.[6]
-
Carefully decant the residue into ice water, which will cause the product to precipitate.[6]
-
Collect the solid product by filtration.[6]
-
Wash the precipitate sequentially with a saturated sodium bicarbonate solution and then with deionized water.[6]
-
Dry the final product in a vacuum oven to afford Methyl 6-chloropyridazine-3-carboxylate as a yellow solid.[6] A yield of 79% has been reported for this step.[6]
-
3.2. Hydrolysis to 6-Chloropyridazine-3-carboxylic acid
This protocol details the conversion of the methyl ester to its corresponding carboxylic acid.[9]
-
Materials : Methyl 6-chloropyridazine-3-carboxylate, tetrahydrofuran (B95107) (THF), lithium hydroxide (B78521) (LiOH), water, 2 M hydrochloric acid, dichloromethane (B109758) (DCM).[9]
-
Procedure :
-
Dissolve Methyl 6-chloropyridazine-3-carboxylate (1.00 g, 5.36 mmol) in tetrahydrofuran (10 mL).[9]
-
Prepare a solution of lithium hydroxide (0.655 g, 26.8 mmol) in water (10 mL) and add it to the THF solution.[9]
-
Stir the reaction mixture at room temperature for 45 minutes, monitoring for completion.[9]
-
Once the reaction is complete, pour the mixture into 2 M hydrochloric acid.[9]
-
Extract the aqueous mixture with dichloromethane.[9]
-
Combine the organic phases and concentrate under reduced pressure to yield 6-chloropyridazine-3-carboxylic acid as a white solid.[9] A yield of 91% has been reported.[9]
-
3.3. Amidation to 6-Chloropyridazine-3-carboxamide
This protocol describes the conversion of the methyl ester to its primary amide.[2]
-
Materials : Methyl 6-chloropyridazine-3-carboxylate, ethanol (B145695), 25% ammonia (B1221849) solution, nitrogen gas.[2]
-
Procedure :
-
Place Methyl 6-chloropyridazine-3-carboxylate into a high-pressure reaction vessel.[2]
-
Add ethanol and a 25% ammonia solution sequentially.[2]
-
Purge the vessel with nitrogen gas three times to create an inert atmosphere.[2]
-
Heat the reaction mixture to 100°C and stir for 6 hours.[2]
-
After the reaction is complete, cool the mixture to 5°C and continue stirring for 1 hour to induce crystallization.[2]
-
Filter the resulting precipitate, wash with water, and dry under vacuum at 50°C to obtain 6-Chloropyridazine-3-carboxamide.[2]
-
Applications in Drug Discovery
The pyridazine ring is a recognized pharmacophore in medicinal chemistry, valued for its physicochemical properties which can offer advantages over a simple phenyl ring, such as reduced lipophilicity.[3] Methyl 6-chloropyridazine-3-carboxylate is a key intermediate in the synthesis of compounds investigated for various therapeutic applications, including anti-tumor and blood-lipid lowering agents.[1] The reactivity of the chloro-substituent allows for its use in cross-coupling reactions, such as the Suzuki-Miyaura reaction (after conversion of the ester), to build more complex molecular architectures.[10]
Safety and Handling
Methyl 6-chloropyridazine-3-carboxylate is classified as hazardous. Appropriate safety precautions must be taken during its handling and storage.
Table 2: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|---|
|
| Warning | H302 : Harmful if swallowed.[5][8]H315 : Causes skin irritation.[5][8]H319 : Causes serious eye irritation.[5][8]H332 : Harmful if inhaled.[5][8]H335 : May cause respiratory irritation.[8] |
Handling Recommendations:
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][12]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[11] For operations that may generate dust, use a NIOSH-approved N95 dust mask.
-
Hygiene : Wash hands thoroughly after handling.[8] Do not eat, drink, or smoke in the work area.[8] Contaminated clothing should be removed and washed before reuse.[12]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Page loading... [guidechem.com]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. METHYL 6-CHLOROPYRIDAZINE-3-CARBOXYLATE | 65202-50-8 [chemicalbook.com]
- 7. Methyl 6-Chloropyridazine-3-carboxylate | 65202-50-8 | 梯希爱(上海)化成工业发展有限公司 [tcichemicals.com]
- 8. echemi.com [echemi.com]
- 9. 6-Chloropyridazine-3-carboxylic acid CAS#: 5096-73-1 [amp.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. 6-Chloropyridazine-3-carboxamide | CAS#:66346-83-6 | Chemsrc [chemsrc.com]
